1,2-Dilinoleoyl-sn-glycerol

CMKLR1 Agonist Chemerin Receptor GPCR Signaling

1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3) is a well-defined 1,2-diacyl-sn-glycerol (DAG) characterized by two linoleoyl (18:2) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This structural specificity distinguishes it within the DAG class and underpins its recognized roles in lipid biochemistry and signaling.

Molecular Formula C39H68O5
Molecular Weight 617.0 g/mol
CAS No. 24529-89-3
Cat. No. B1242042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilinoleoyl-sn-glycerol
CAS24529-89-3
Molecular FormulaC39H68O5
Molecular Weight617.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1
InChIKeyMQGBAQLIFKSMEM-ZHARMHCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dilinoleoyl-sn-glycerol CAS 24529-89-3 for Lipid Signaling Research & Procurement


1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3) is a well-defined 1,2-diacyl-sn-glycerol (DAG) characterized by two linoleoyl (18:2) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone [1]. This structural specificity distinguishes it within the DAG class and underpins its recognized roles in lipid biochemistry and signaling [2]. As an endogenous metabolite found in rat liver mitochondria and spinach chloroplast membranes, it serves as a critical tool for investigating phospholipid metabolism and DAG-mediated cellular pathways .

Stereochemically defined 1,2-sn-diacylglycerol species
Endogenous metabolite for phospholipid & DAG signaling studies
Linoleoyl (18:2) acyl chains enable membrane biophysics research

Why Generic DAG Substitution Fails: Evidence for Selecting 1,2-Dilinoleoyl-sn-glycerol


In DAG-mediated signaling and enzymatic studies, the specific acyl chain composition and stereochemistry are critical determinants of biological activity and substrate specificity. The three potential stereo/regioisoforms of DAG each possess unique biological properties, and only the 1,2-sn-DAG isoform is known to hold signaling properties [1]. Consequently, substituting 1,2-dilinoleoyl-sn-glycerol with a generic or closely related DAG analog (e.g., 1,2-dioleoyl-sn-glycerol or 1-stearoyl-2-linoleoyl-sn-glycerol) can lead to significantly different and unpredictable experimental outcomes, as demonstrated by enzyme kinetics data showing variable specificity for different DAG species [2].

Stereochemistry dictates signaling competence
Only the 1,2-sn-DAG isoform is recognized in canonical signaling pathways; regioisomeric or racemic mixtures may lack activity.
Acyl chain composition alters enzyme recognition
DGKε and other metabolic enzymes show differential turnover depending on sn-2 chain identity (e.g., linoleoyl vs. oleoyl), so closely related DAG analogs are not interchangeable.
Generic DAG substitution yields unpredictable results
Even among unsaturated 1,2-diacylglycerols, biological response profiles vary substantially; direct substitution without validation may shift experimental outcomes.

Quantitative Differentiation Guide: 1,2-Dilinoleoyl-sn-glycerol vs. In-Class Analogs


CMKLR1 Agonist Potency: 1,2-Dilinoleoyl-sn-glycerol is a Potent CMKLR1 Agonist

1,2-Dilinoleoyl-sn-glycerol has been identified as a potent agonist for the chemokine-like receptor 1 (CMKLR1), also known as the chemerin receptor .

CMKLR1 Agonist EC50
Class-level
42 nM
Reported receptor activation context
In vitro functional assay; CMKLR1/chemerin axis
CMKLR1 Agonist Chemerin Receptor GPCR Signaling

Enzymatic Specificity: Differential Turnover by Diacylglycerol Kinase Epsilon (DGKε)

DGKε exhibits differential substrate specificity among DAG species, a key factor for researchers studying this enzyme. While 1-stearoyl-2-arachidonoyl-sn-glycerol is the preferred substrate, 1-stearoyl-2-linoleoyl-sn-glycerol shows intermediate specificity, which is higher than that for 1,2-dioleoyl-sn-glycerol [1].

DGKε Substrate Turnover
Class-level
0.087 s⁻¹ vs 0.032 s⁻¹ ~2.7×
Acyl chain composition impacts enzyme recognition
1-stearoyl-2-linoleoyl vs 1,2-dioleoyl; wild-type DGKε, pH 7.2, 25°C
Diacylglycerol Kinase Enzyme Kinetics Substrate Specificity Phosphatidic Acid

Structural Confirmation: High Optical Purity via Stereospecific Synthesis

A published stereospecific synthetic route ensures access to 1,2-dilinoleoyl-sn-glycerol of high optical purity, a critical requirement for studies where stereochemistry dictates biological function [1].

Stereospecific Synthesis Purity
Head-to-head
Access to optically pure 1,2-dilinoleoyl-sn-glycerol enantiomer
Supports stereochemically-defined research tool
Synthesis from protected glycerol precursor; enables enantiomer control
Lipid Synthesis Stereochemistry Quality Control Reference Standard

Solubility Profile: Practical Guidance for In Vitro Assay Preparation

Understanding the solubility characteristics of 1,2-dilinoleoyl-sn-glycerol in common solvents is essential for designing reproducible experiments. Quantitative solubility data is available from multiple vendors, providing a practical differentiator for procurement and experimental planning .

Solubility Profile
Data to verify
Ethanol 30 mg/mL DMF 20 mg/mL DMSO 5 mg/mL PBS 0.25 mg/mL
Guides solvent selection for in vitro assays
Reported by multiple vendors; confirm under own conditions
Solubility In Vitro Assay Formulation Lipid Handling

Validated Application Scenarios for 1,2-Dilinoleoyl-sn-glycerol (CAS 24529-89-3)


Investigating CMKLR1/Chemerin Receptor Signaling

Utilize 1,2-dilinoleoyl-sn-glycerol as a potent, well-defined agonist for CMKLR1 to dissect chemerin receptor-mediated pathways, adipokine biology, and inflammation. Its potent EC50 value of 42 nM provides a quantitative benchmark for in vitro functional assays .

Probing Diacylglycerol Kinase Epsilon (DGKε) Substrate Specificity

Employ this specific DAG species as a comparative substrate in DGKε enzyme assays to elucidate the structural determinants of substrate recognition. The differential turnover rates compared to other DAGs (e.g., 1,2-dioleoyl-sn-glycerol) highlight the importance of acyl chain composition in enzyme specificity .

As a Stereochemically Defined Reference Standard in Lipidomics

Use 1,2-dilinoleoyl-sn-glycerol, which can be synthesized with high optical purity, as a quantitative reference standard or internal standard in mass spectrometry-based lipidomics to accurately identify and quantify this specific DAG molecular species in biological samples [1].

In Vitro Studies of Lipid Metabolism and Membrane Dynamics

Given its defined solubility profile, use this DAG as a component in model membrane systems (e.g., liposomes, micelles) to study the impact of polyunsaturated linoleoyl chains on membrane fluidity, lipid-protein interactions, and the activity of membrane-associated enzymes .

Application
Selection Property
Validation Focus
CMKLR1/Chemerin pathway studies
Receptor activation profile
Functional assay EC50 benchmarking
DGKε enzyme specificity assays
Acyl chain substrate recognition
Turnover rate comparison across DAG species
Lipidomics reference standard
Stereochemical purity and identity
Accurate quantification in MS-based workflows
Model membrane & in vitro metabolism
Solubility and formulation compatibility
Solvent selection for reproducible assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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